6-Ethoxy-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one
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Overview
Description
6-Ethoxy-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one is a synthetic organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an ethoxy group and a phenyl-substituted methylene group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one typically involves the condensation of 6-ethoxybenzofuran-3-one with 4-phenylbenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives with different functional groups.
Scientific Research Applications
6-Ethoxy-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with cellular receptors may trigger signaling cascades that result in various biological responses.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-2-[(4-methoxyphenyl)methylene]benzo[b]thiophene
- 6-Methoxy-2-[(4-methoxyphenyl)methylene]benzo[b]furan
Uniqueness
6-Ethoxy-2-[(4-phenylphenyl)methylene]benzo[b]furan-3-one is unique due to the presence of the ethoxy group and the phenyl-substituted methylene group. These structural features contribute to its distinct chemical properties and biological activities, setting it apart from similar compounds. The ethoxy group can influence the compound’s solubility and reactivity, while the phenyl-substituted methylene group can enhance its binding affinity to molecular targets.
Properties
Molecular Formula |
C23H18O3 |
---|---|
Molecular Weight |
342.4 g/mol |
IUPAC Name |
(2Z)-6-ethoxy-2-[(4-phenylphenyl)methylidene]-1-benzofuran-3-one |
InChI |
InChI=1S/C23H18O3/c1-2-25-19-12-13-20-21(15-19)26-22(23(20)24)14-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-15H,2H2,1H3/b22-14- |
InChI Key |
QVXACPBXLYIXGS-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)C4=CC=CC=C4)/O2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)C4=CC=CC=C4)O2 |
Origin of Product |
United States |
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